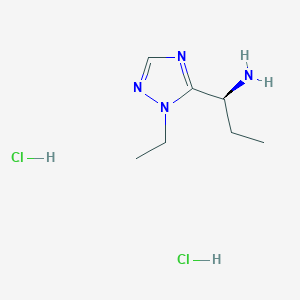
(1S)-1-(2-Ethyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(2-Ethyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride, also known as Etazolate, is a chemical compound that has been extensively studied for its potential therapeutic applications. Etazolate is a selective phosphodiesterase 4 (PDE4) inhibitor, which means that it can regulate the levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) in the body.
科学的研究の応用
Overview of 1,2,4-Triazoles in Fine Organic Synthesis
1,2,4-Triazoles, including compounds related to (1S)-1-(2-Ethyl-1,2,4-triazol-3-yl)propan-1-amine; dihydrochloride, serve as critical raw materials in the fine organic synthesis industry. These compounds have widespread applications in the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their versatility extends to the creation of analytical reagents, flotation reagents, heat-resistant polymers, products with fluorescent properties, and ionic liquids. These applications demonstrate the importance of 1,2,4-triazoles in sectors like applied sciences, biotechnology, energy, and chemistry, underscoring their role in developing various agricultural and medical products (Nazarov et al., 2021).
Synthesis and Utility of Arylmethylidenefuranones with 1,2,4-Triazoles
Arylmethylidenefuranones can react with C- and N-nucleophiles, including 1,2,4-triazole derivatives, yielding a diverse array of compounds. These reactions, depending on the reagents' structure and conditions, produce amides, pyrrolones, benzofurans, and other cyclic and heterocyclic compounds. This versatility highlights the critical role of 1,2,4-triazole derivatives in synthesizing complex organic compounds with potential applications in pharmaceuticals and materials science (Kamneva et al., 2018).
Biotechnological Production of Diols
1,2,4-Triazole derivatives are instrumental in the biotechnological production of 1,3-propanediol and 2,3-butanediol, which have broad applications in producing polymers and other industrial chemicals. The separation and purification of these diols from fermentation broths, where triazole derivatives might play a role, constitute a significant part of the production cost. This review emphasizes the need for improved methods in the downstream processing of biologically produced diols, suggesting a potential area for the application of triazole derivatives (Xiu & Zeng, 2008).
Exploration of 1,2,4-Triazole Derivatives in Drug Development
1,2,4-Triazole derivatives are explored for their therapeutic potential, given their stability and ability to engage in various biochemical interactions. Their synthesis and modification through eco-friendly processes, such as copper-catalyzed azide-alkyne cycloadditions, are of significant interest. These processes, focusing on sustainable and efficient methodologies, enable the development of 1,2,4-triazole-based compounds with potential applications in pharmaceuticals, showcasing the ongoing innovation in drug development utilizing triazole chemistry (de Souza et al., 2019).
特性
IUPAC Name |
(1S)-1-(2-ethyl-1,2,4-triazol-3-yl)propan-1-amine;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.2ClH/c1-3-6(8)7-9-5-10-11(7)4-2;;/h5-6H,3-4,8H2,1-2H3;2*1H/t6-;;/m0../s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWKOXMCNBYRWHH-ILKKLZGPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=NC=NN1CC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C1=NC=NN1CC)N.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3-methoxyphenyl)-5-methyl-4-[4-(2-thienyl)-1,3-thiazol-2-yl]-1H-1,2,3-triazole](/img/structure/B2748133.png)
![N-(2-chlorophenyl)-2-((1-(2-(dimethylamino)ethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2748134.png)
![2,6-difluoro-N-(2-methyl-4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2748138.png)
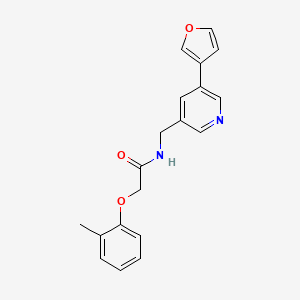

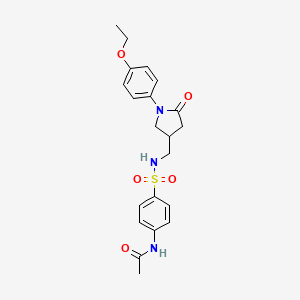
![2-(Iodomethyl)hexahydro-4H-furo[3,2-c]pyran](/img/structure/B2748143.png)
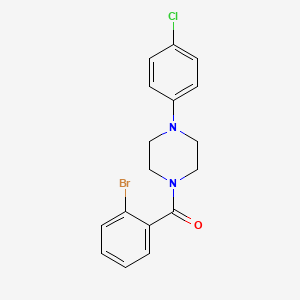
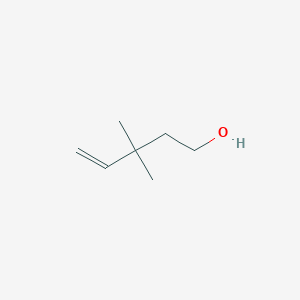
![7-[4-(5,6-Dimethylpyrimidin-4-yl)piperazin-1-yl]-2,5-dimethylpyrazolo[1,5-a]pyrimidine](/img/structure/B2748148.png)
![3-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(2-methoxyethyl)propanamide](/img/structure/B2748149.png)
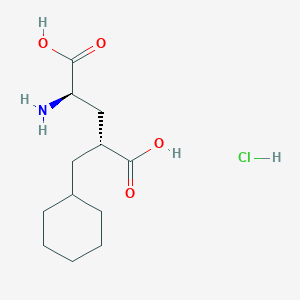

![N-(2,6-dimethylphenyl)-2-{[6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/no-structure.png)